molecular formula C15H14O2 B142969 (1R,3R)-3-Phenylisochroman-1-ol CAS No. 153396-47-5

(1R,3R)-3-Phenylisochroman-1-ol

Cat. No.: B142969
CAS No.: 153396-47-5
M. Wt: 226.27 g/mol
InChI Key: YHVDJDASXIMISF-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3R)-3-Phenylisochroman-1-ol is a chiral compound belonging to the class of isochromans. Isochromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydrofuran ring. The presence of a phenyl group and a hydroxyl group in its structure makes this compound an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-Phenylisochroman-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a phenyl-substituted dihydroxy compound, which undergoes cyclization in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the isochroman ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process . These reactors allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Phenylisochroman-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of phenyl-substituted ketones or aldehydes.

    Reduction: Formation of dihydro derivatives with reduced aromaticity.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(1R,3R)-3-Phenylisochroman-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3R)-3-Phenylisochroman-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various pathways, including enzymatic activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-3-phenyl-3,4-dihydro-1H-isochroman: Lacks the hydroxyl group, resulting in different reactivity and applications.

    (1R,3R)-3-phenyl-3,4-dihydro-1H-isoquinoline: Contains a nitrogen atom in place of the oxygen atom, leading to distinct chemical properties.

    (1R,3R)-3-phenyl-3,4-dihydro-1H-isoindole:

Uniqueness

(1R,3R)-3-Phenylisochroman-1-ol is unique due to the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical and biological properties. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution studies.

Properties

CAS No.

153396-47-5

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol

InChI

InChI=1S/C15H14O2/c16-15-13-9-5-4-8-12(13)10-14(17-15)11-6-2-1-3-7-11/h1-9,14-16H,10H2/t14-,15-/m1/s1

InChI Key

YHVDJDASXIMISF-HUUCEWRRSA-N

Isomeric SMILES

C1[C@@H](O[C@H](C2=CC=CC=C21)O)C3=CC=CC=C3

SMILES

C1C(OC(C2=CC=CC=C21)O)C3=CC=CC=C3

Canonical SMILES

C1C(OC(C2=CC=CC=C21)O)C3=CC=CC=C3

Synonyms

1H-2-Benzopyran-1-ol,3,4-dihydro-3-phenyl-,trans-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.